6alpha,16alpha-Dimethylprogesterone

Description

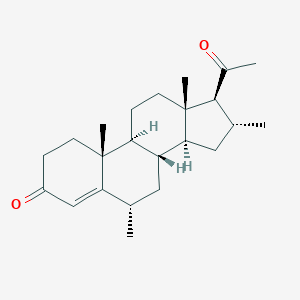

6α,16α-Dimethylprogesterone is a synthetic steroid derivative of progesterone, modified by the addition of methyl groups at the 6α and 16α positions. These structural alterations aim to enhance metabolic stability, receptor binding affinity, and progestational activity compared to unmodified progesterone . The compound was first synthesized in the early 1960s through targeted methylation of the progesterone backbone, leveraging advancements in steroid chemistry to explore substituent effects on hormonal activity .

Properties

CAS No. |

1816-78-0 |

|---|---|

Molecular Formula |

C23H34O2 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6,10,13,16-tetramethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H34O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,17-18,20-21H,6-11H2,1-5H3/t13-,14+,17+,18-,20-,21+,22+,23-/m0/s1 |

InChI Key |

KMGUZSMFRZSYPE-KATBZLDRSA-N |

SMILES |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)C |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C |

Other CAS No. |

1816-78-0 |

Synonyms |

6alpha,16alpha-dimethylprogesterone |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Inferred from progesterone’s base structure (C₂₁H₃₀O₂) and substituent additions.

Key Findings:

Impact of Methyl Groups :

- The dual methylation at 6α and 16α positions in 6α,16α-Dimethylprogesterone likely synergizes to enhance receptor binding and reduce enzymatic degradation compared to singly substituted analogs like 6α-Methylprogesterone .

- In contrast, medroxyprogesterone acetate (6α-CH₃, 17α-OAc) exhibits androgenic activity, suggesting that the 17α-acetoxy group shifts functionality toward androgen receptor interaction .

Position-Specific Effects :

- 16α-Hydroxyprogesterone (16α-OH) demonstrates significantly weaker progestational activity than 6α,16α-Dimethylprogesterone, highlighting the importance of hydrophobic methyl groups over polar hydroxyl groups at this position .

- The 6β-methylene substituent in 6β-Methylene Hydroxyprogesterone reduces progestational potency, emphasizing the stereochemical sensitivity of steroid-receptor interactions .

Synthetic Utility :

- 6α,16α-Dimethylprogesterone’s synthesis involves regioselective methylation, a method distinct from the acetylation or hydroxylation strategies used for medroxyprogesterone or 16α-hydroxyprogesterone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.